Carbon-water

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

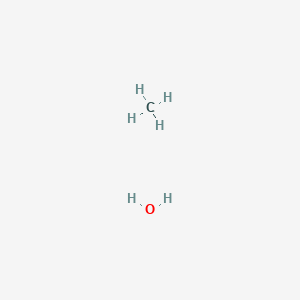

“Carbon-water” is a term that can refer to various compounds containing both carbon and water molecules. it is not a standard chemical compound name. For the purpose of this article, we will consider carbonic acid (H₂CO₃), which is formed when carbon dioxide (CO₂) dissolves in water (H₂O). Carbonic acid plays a crucial role in various biological and geological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Carbonic acid is typically formed through the dissolution of carbon dioxide in water: [ \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{CO}_3 ]

This reaction occurs naturally in the environment, especially in bodies of water where carbon dioxide from the atmosphere dissolves. In laboratory settings, carbonic acid can be prepared by bubbling carbon dioxide gas through water under controlled conditions.

Industrial Production Methods

In industrial settings, carbonic acid is not typically produced in large quantities due to its instability. Instead, its derivatives, such as sodium bicarbonate (NaHCO₃) and calcium carbonate (CaCO₃), are produced on a large scale. These compounds are used in various applications, including baking, pharmaceuticals, and construction.

Analyse Chemischer Reaktionen

Types of Reactions

Carbonic acid undergoes several types of chemical reactions, including:

Decomposition: Carbonic acid decomposes into carbon dioxide and water[ \text{H}_2\text{CO}_3 \rightarrow \text{CO}_2 + \text{H}_2\text{O} ]

Acid-Base Reactions: Carbonic acid can act as a weak acid and react with bases to form bicarbonates and carbonates[ \text{H}_2\text{CO}_3 + \text{NaOH} \rightarrow \text{NaHCO}_3 + \text{H}_2\text{O} ] [ \text{H}_2\text{CO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions

Common reagents used in reactions with carbonic acid include bases such as sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂). These reactions typically occur under aqueous conditions at room temperature.

Major Products Formed

The major products formed from reactions involving carbonic acid include bicarbonates (e.g., sodium bicarbonate) and carbonates (e.g., calcium carbonate).

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, carbonic acid is studied for its role in buffering systems. It is a key component of the bicarbonate buffer system, which helps maintain pH balance in biological systems.

Biology

Carbonic acid plays a vital role in respiration and the transport of carbon dioxide in the blood. It helps regulate blood pH and is involved in the formation of bicarbonate ions, which are crucial for maintaining acid-base balance in the body.

Medicine

In medicine, carbonic acid derivatives such as sodium bicarbonate are used to treat conditions like acidosis. Sodium bicarbonate is also used as an antacid to relieve heartburn and indigestion.

Industry

In the industrial sector, carbonic acid derivatives are used in various applications. Sodium bicarbonate is used in baking as a leavening agent, while calcium carbonate is used in the production of cement and as a filler in plastics and paints.

Wirkmechanismus

Carbonic acid exerts its effects through its ability to donate and accept protons (H⁺ ions). This property allows it to participate in acid-base reactions and buffering systems. In biological systems, carbonic acid is involved in the reversible hydration of carbon dioxide, catalyzed by the enzyme carbonic anhydrase: [ \text{CO}_2 + \text{H}_2\text{O} \xleftrightarrow{\text{carbonic anhydrase}} \text{H}_2\text{CO}_3 ]

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbon Dioxide (CO₂): A gas that dissolves in water to form carbonic acid.

Sodium Bicarbonate (NaHCO₃): A salt derived from carbonic acid, commonly used in baking and medicine.

Calcium Carbonate (CaCO₃): A salt derived from carbonic acid, used in construction and as a dietary supplement.

Uniqueness

Carbonic acid is unique due to its role in the carbon cycle and its involvement in various biological and geological processes. Its ability to act as a weak acid and participate in buffering systems makes it essential for maintaining pH balance in living organisms.

Eigenschaften

CAS-Nummer |

154320-69-1 |

|---|---|

Molekularformel |

CH6O |

Molekulargewicht |

34.058 g/mol |

IUPAC-Name |

methane;hydrate |

InChI |

InChI=1S/CH4.H2O/h1H4;1H2 |

InChI-Schlüssel |

VUZPPFZMUPKLLV-UHFFFAOYSA-N |

Kanonische SMILES |

C.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)

![2-[(Oxomethylidene)sulfamoyl]benzoic acid](/img/structure/B12546767.png)

![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)

![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)

![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)

![1,3-Bis[3,5-bis(decyloxy)phenyl]propane-1,3-dione](/img/structure/B12546808.png)

![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)